molecular formula C17H16ClFN2O2 B3028005 Mefuparib hydrochloride CAS No. 1449746-00-2

Mefuparib hydrochloride

カタログ番号: B3028005
CAS番号: 1449746-00-2
分子量: 334.8 g/mol
InChIキー: GPFWTAVHQKERKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mefuparib hydrochloride , also known as CVL218 , is a novel second-generation poly-ADP-ribose polymerase (PARP) inhibitor . It has garnered attention in the field of cancer treatment due to its potent activity against PARP1 and PARP2.


Molecular Structure Analysis

This compound exhibits a well-defined molecular structure. Its chemical formula is C17H18N4O2Cl2, and it is a substrate-competitive inhibitor of PARP1 and PARP2. The molecular structure consists of aromatic rings, amide groups, and a chlorine atom. The precise arrangement of atoms and functional groups contributes to its pharmacological properties .


Chemical Reactions Analysis

This compound undergoes metabolic transformations in vivo. Notably, the major metabolite, M8, is observed in plasma, urine, feces, and bile. The drug-related substances are extensively distributed to tissues within 48 hours after administration. Further studies have elucidated its metabolic pathways and stability .


Physical And Chemical Properties Analysis

  • Solubility : this compound exhibits high water solubility (>35 mg/ml) .
  • Brain Penetration : CVL218 can easily cross the blood-brain barrier (BBB), making it a potential candidate for brain tumor treatment .
  • Protein Binding : It has a high brain protein-binding rate (88.16%) .

科学的研究の応用

Anticancer Activity

Mefuparib hydrochloride (MPH) has demonstrated significant potential in the field of cancer therapy. A study by (He et al., 2016) revealed MPH as a potent PARP inhibitor, exhibiting remarkable in vitro and in vivo anticancer activity. MPH is characterized by high water solubility and effective PARP1/2 inhibition, leading to reduced poly(ADP-ribose) formation, increased γH2AX levels, and induction of apoptosis in homologous recombination repair (HR)-deficient cells. The research highlights MPH's promise in treating HR-deficient cancers and its potential for synergy with other anticancer drugs.

Drug Delivery Systems

While not directly related to this compound, the advancement of multifunctional inorganic nanoparticles, as discussed by (Liong et al., 2008), represents a significant development in drug delivery systems. These nanoparticles facilitate simultaneous drug delivery, imaging, and targeting, which could be influential in the context of delivering drugs like MPH.

Nanoparticle-Based Drug Delivery

The use of mesoporous silica nanoparticles (MSNs) in regenerative medicine and drug delivery, as outlined in the studies by (Rosenholm et al., 2016) and (Mamaeva et al., 2013), offer insights into potential applications for MPH delivery. MSNs provide a versatile platform for controlled drug release and could potentially enhance the efficacy and targeting of MPH in cancer therapy.

Multifunctional Nanoparticulate Systems

In the context of drug delivery and therapy, the development of multifunctional, stimuli-sensitive nanoparticulate systems, as discussed by (Torchilin, 2014), is noteworthy. Such systems can target disease sites and enhance intracellular drug delivery, potentially augmenting the therapeutic effects of drugs like MPH.

作用機序

Mefuparib hydrochloride inhibits PARP enzymes, crucial for DNA repair. By blocking PARP1 and PARP2, it prevents efficient DNA repair in cancer cells. This leads to the accumulation of DNA damage, ultimately resulting in cell death. Its substrate-competitive mode of action makes it an attractive candidate for cancer therapy .

将来の方向性

: Xin-mei Li, Yuan-dong Zheng, Yi-fan Zhang, Xia-juan Huan, Chen Yang, Meng-ling Liu, Xiao-kun Shen, Chun-hao Yang & Xing-xing Diao. “Absorption, distribution, metabolism, and excretion of [14C]Mefuparib (CVL218), a novel PARP1/2 inhibitor, in rats.” Cancer Chemotherapy and Pharmacology, Volume 90, pages 499–510 (2022). Link

: “Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity.” Oncotarget, 2016. Link

: “this compound (MPH) | PARP1/2 抑制剂 | MCE.” Link

特性

IUPAC Name

5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2.ClH/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15;/h2-8,20H,9H2,1H3,(H2,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFWTAVHQKERKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449746-00-2
Record name Mefuparib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449746002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEFUPARIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82IYE3T3BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mefuparib hydrochloride
Reactant of Route 2
Mefuparib hydrochloride
Reactant of Route 3
Mefuparib hydrochloride
Reactant of Route 4
Mefuparib hydrochloride
Reactant of Route 5
Mefuparib hydrochloride
Reactant of Route 6
Reactant of Route 6
Mefuparib hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。